REACTION_CXSMILES
|
[C:1]12[CH2:9][CH:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3][C:2]=2[CH3:10].C12CC(CC1)C=C2.FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C([Al](CC)CC)C>C1CCCCC1.C(OC(=O)CCCCC)C.[Ni].[Ni].CO.ClC1C=CC=CC=1>[CH3:7][C:6]1([CH3:8])[CH:1]2[CH2:9][CH:5]1[CH2:4][CH2:3][C:2]2=[CH2:10] |f:5.6|
|
Name
|
|
Quantity
|
117 μmol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mineral spirits
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
nickel ethylhexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)OC(CCCCC)=O.[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
glass
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C12=C(CCC(C1(C)C)C2)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
trialkylaluminum
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The polymer was filtered off
|
Type
|
WASH
|
Details
|
washed with excess methanol
|
Type
|
CUSTOM
|
Details
|
dried overnight in a heated vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(=C)C1C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]12[CH2:9][CH:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3][C:2]=2[CH3:10].C12CC(CC1)C=C2.FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C([Al](CC)CC)C>C1CCCCC1.C(OC(=O)CCCCC)C.[Ni].[Ni].CO.ClC1C=CC=CC=1>[CH3:7][C:6]1([CH3:8])[CH:1]2[CH2:9][CH:5]1[CH2:4][CH2:3][C:2]2=[CH2:10] |f:5.6|
|
Name
|
|
Quantity
|
117 μmol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mineral spirits
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
nickel ethylhexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)OC(CCCCC)=O.[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
glass
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C12=C(CCC(C1(C)C)C2)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
trialkylaluminum
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The polymer was filtered off
|
Type
|
WASH
|
Details
|
washed with excess methanol
|
Type
|
CUSTOM
|
Details
|
dried overnight in a heated vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(=C)C1C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]12[CH2:9][CH:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3][C:2]=2[CH3:10].C12CC(CC1)C=C2.FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C([Al](CC)CC)C>C1CCCCC1.C(OC(=O)CCCCC)C.[Ni].[Ni].CO.ClC1C=CC=CC=1>[CH3:7][C:6]1([CH3:8])[CH:1]2[CH2:9][CH:5]1[CH2:4][CH2:3][C:2]2=[CH2:10] |f:5.6|
|
Name
|
|
Quantity
|
117 μmol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mineral spirits
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
nickel ethylhexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)OC(CCCCC)=O.[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
glass
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C12=C(CCC(C1(C)C)C2)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
trialkylaluminum
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The polymer was filtered off
|
Type
|
WASH
|
Details
|
washed with excess methanol
|
Type
|
CUSTOM
|
Details
|
dried overnight in a heated vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(=C)C1C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]12[CH2:9][CH:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3][C:2]=2[CH3:10].C12CC(CC1)C=C2.FC1C(B(C2C(F)=C(F)C(F)=C(F)C=2F)C2C(F)=C(F)C(F)=C(F)C=2F)=C(F)C(F)=C(F)C=1F.C([Al](CC)CC)C>C1CCCCC1.C(OC(=O)CCCCC)C.[Ni].[Ni].CO.ClC1C=CC=CC=1>[CH3:7][C:6]1([CH3:8])[CH:1]2[CH2:9][CH:5]1[CH2:4][CH2:3][C:2]2=[CH2:10] |f:5.6|
|
Name
|
|
Quantity
|
117 μmol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Al](CC)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mineral spirits
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
nickel ethylhexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)OC(CCCCC)=O.[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
glass
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C12=C(CCC(C1(C)C)C2)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C12C=CC(CC1)C2
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
trialkylaluminum
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The polymer was filtered off
|
Type
|
WASH
|
Details
|
washed with excess methanol
|
Type
|
CUSTOM
|
Details
|
dried overnight in a heated vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CCC(=C)C1C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |